molecular formula C17H19BrN6O B15116756 5-bromo-2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methoxy]pyrimidine

5-bromo-2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methoxy]pyrimidine

Cat. No.: B15116756
M. Wt: 403.3 g/mol
InChI Key: TZNXWIAPRCJURD-UHFFFAOYSA-N
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Description

5-bromo-2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methoxy]pyrimidine is a complex organic compound that features a brominated pyrimidine ring linked to a piperidine moiety, which is further connected to an imidazo[4,5-b]pyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methoxy]pyrimidine typically involves multiple steps, starting with the preparation of the imidazo[4,5-b]pyridine core. This can be achieved through the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde under phase transfer catalysis conditions . The resulting intermediate is then subjected to further functionalization to introduce the piperidine and pyrimidine moieties.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methoxy]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrimidine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Cyclization Reactions: The imidazo[4,5-b]pyridine moiety can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenated derivatives, oxidizing agents, and reducing agents. Conditions often involve the use of phase transfer catalysts, solid-liquid catalysis, and controlled temperatures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-bromo-2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methoxy]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methoxy]pyrimidine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methoxy]pyrimidine is unique due to its specific combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H19BrN6O

Molecular Weight

403.3 g/mol

IUPAC Name

2-[4-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methylimidazo[4,5-b]pyridine

InChI

InChI=1S/C17H19BrN6O/c1-23-15-14(3-2-6-19-15)22-17(23)24-7-4-12(5-8-24)11-25-16-20-9-13(18)10-21-16/h2-3,6,9-10,12H,4-5,7-8,11H2,1H3

InChI Key

TZNXWIAPRCJURD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=N2)N=C1N3CCC(CC3)COC4=NC=C(C=N4)Br

Origin of Product

United States

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